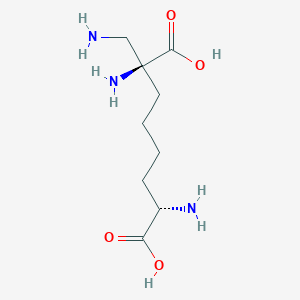
(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two amino groups and a carboxyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid typically involves the use of protected intermediates to ensure the selective formation of the desired stereoisomers. One common method includes the use of di-tert-butyl dicarbonate (Boc) as a protecting group for the amino groups. The synthesis begins with the protection of the amino groups, followed by the formation of the octanedioic acid backbone through a series of condensation and reduction reactions. The final step involves the deprotection of the amino groups under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their scalability and environmentally friendly nature. The fermentation broth is typically subjected to purification steps, including crystallization and chromatography, to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of (2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aspartic acid: Similar in structure but lacks the additional amino group.
Glutamic acid: Contains an additional methylene group compared to aspartic acid.
Lysine: Contains a longer aliphatic chain with an amino group at the end.
Uniqueness
(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions and reactivity .
Eigenschaften
CAS-Nummer |
921226-15-5 |
|---|---|
Molekularformel |
C9H19N3O4 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid |
InChI |
InChI=1S/C9H19N3O4/c10-5-9(12,8(15)16)4-2-1-3-6(11)7(13)14/h6H,1-5,10-12H2,(H,13,14)(H,15,16)/t6-,9-/m0/s1 |
InChI-Schlüssel |
XMUDHURTYGUNBV-RCOVLWMOSA-N |
Isomerische SMILES |
C(CC[C@](CN)(C(=O)O)N)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CCC(CN)(C(=O)O)N)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)
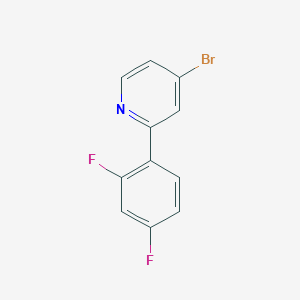
![6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid](/img/structure/B12616957.png)
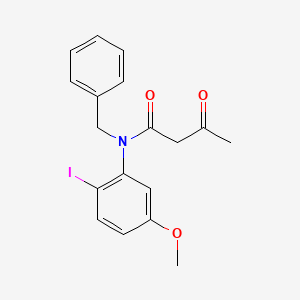
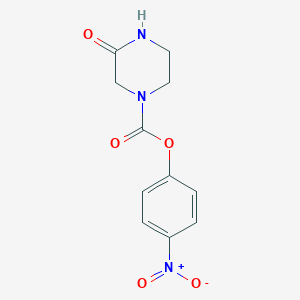
![4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616967.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)
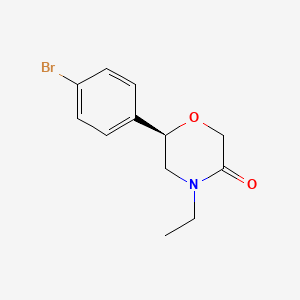
![(5R)-5-[(2-Methoxyanilino)(phenyl)methyl]furan-2(5H)-one](/img/structure/B12616986.png)
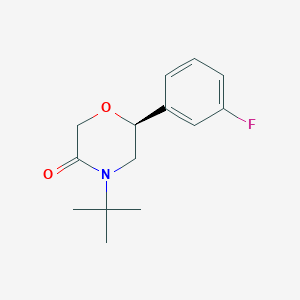
![N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide](/img/structure/B12617002.png)


![N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12617019.png)
